[(4-Chlorophenyl)methyl](2,2-dimethylpropyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of (4-Chlorophenyl)methylamine may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(4-Chlorophenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)methylamine: Similar structure but with a methyl group instead of the 2,2-dimethylpropyl group.
(4-Chlorophenyl)methylamine: Contains an ethyl group instead of the 2,2-dimethylpropyl group.
(4-Chlorophenyl)methylamine: Features an isopropyl group in place of the 2,2-dimethylpropyl group.
Uniqueness
(4-Chlorophenyl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)9-14-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
QLDILVBFVBIJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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